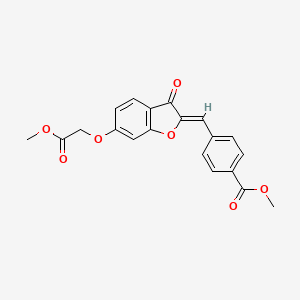

(Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

(Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex benzofuran-derived ester with a Z-configuration at the methylidene group. Its structure features a benzofuran core substituted with a methoxy-oxoethoxy group at position 6 and a methyl benzoate moiety at position 2 via a conjugated methylidene bridge.

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(2-methoxy-2-oxoethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-24-18(21)11-26-14-7-8-15-16(10-14)27-17(19(15)22)9-12-3-5-13(6-4-12)20(23)25-2/h3-10H,11H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMXACVHAWTFT-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-Methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C₁₈H₁₈O₅

- Molecular Weight : 314.34 g/mol

The structure includes a methoxy group and a benzofuran moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds containing benzofuran rings often show significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Effects : Many derivatives of benzofuran have demonstrated antibacterial and antifungal activities.

- Anticancer Properties : Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Derivative : Starting from appropriate precursors, a benzofuran ring is formed.

- Introduction of Methoxy Group : A methoxy group is introduced via methylation reactions.

- Final Esterification : The final product is obtained through esterification with methyl benzoate.

Antioxidant Activity

A study examining similar compounds found that derivatives with methoxy substitutions exhibited enhanced radical scavenging activity. For example, the IC₅₀ values for antioxidant activity ranged from 50 to 150 µg/mL in various assays, indicating significant potential for reducing oxidative damage .

Antimicrobial Activity

In vitro studies have shown that related compounds demonstrate effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. One particular derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Anticancer Effects

Research involving cell lines has indicated that benzofuran derivatives can induce apoptosis in cancer cells. For instance, one study reported that a similar compound reduced cell viability by over 70% in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours .

The biological activities of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress and inflammation.

- Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression in cancer cells.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are critical in neutralizing free radicals, thus preventing oxidative stress-related diseases. Preliminary studies suggest that (Z)-methyl 4-((6-(2-methoxy-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate may effectively scavenge free radicals.

Antitumor Activity

The compound has shown potential in the field of oncology. Studies have demonstrated that derivatives of benzofuran can inhibit tumor growth through mechanisms such as:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Halting the proliferation of cancer cells by interfering with their cycle progression.

A notable study indicated that related compounds effectively inhibited specific cancer cell lines, suggesting that this compound could be a promising candidate for anticancer therapy.

Anti-inflammatory Effects

Anti-inflammatory properties are another significant aspect of this compound's biological activity. Compounds similar to this compound have been reported to modulate inflammatory pathways effectively, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Study on GSK-3β Inhibition : Research focused on glycogen synthase kinase 3β found certain derivatives exhibited potent inhibitory effects, relevant for conditions like Alzheimer's disease and cancer.

- Antibacterial and Antifungal Activities : A series of derivatives were synthesized and evaluated for antibacterial and antifungal activities against various pathogens, with some showing comparable or superior activity compared to standard drugs.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. Benzofuran Derivatives | Benzofuran core | Antioxidant, anti-inflammatory, antitumor |

| 2. Methoxy-substituted Compounds | Methoxy groups | Enhanced antioxidant activity |

| 3. Dimethylcarbamate Derivatives | Carbamate group | Potential antitumor effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Core Structure and Substituent Effects: The target compound’s benzofuran core distinguishes it from sulfur-containing benzoxathiines (e.g., compound 4b) . The Z-configuration may enhance steric interactions compared to E-isomers, though isomer-specific data are unavailable. agricultural uses).

Synthesis Methods: Compound 4b employs sodium hydride/DMF for phenol-thiadiazole coupling , whereas benzoate esters like I-6473 use phenethyl-amino/ethoxy coupling . The target compound’s synthesis may require analogous esterification steps but with benzofuran-specific cyclization.

Functional Group Impact :

- Methoxy-oxoethoxy and methyl benzoate groups in the target compound could increase hydrophilicity compared to ethyl esters (e.g., I-6473), affecting solubility and bioavailability .

- The absence of sulfur (vs. benzoxathiines) or sulfonylurea moieties (vs. metsulfuron) may reduce pesticidal activity but enhance compatibility with biological targets like enzymes or receptors .

Bioactivity and Applications: While sulfonylureas target plant acetolactate synthase (ALS) , the target compound’s benzofuran-ester structure aligns with bioactive molecules studied in plant-derived research (e.g., antimicrobial or anticancer agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.